7-Hydroxycoumarine

7-Hydroxycoumarins are a class of natural compounds characterized by the presence of a hydroxyl group attached to the 7-position of the coumarin ring system. These molecules exhibit diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Their unique structure endows them with potential applications in pharmaceuticals and agrochemicals. 7-Hydroxycoumarins are widely found in various plants such as angelica, fennel, and dill. In terms of their chemical properties, these compounds are generally stable under normal conditions but can undergo photochemical reactions due to the presence of the hydroxyl group. Furthermore, they have been studied for their potential use in therapeutic areas including cardiovascular diseases, respiratory issues, and skin disorders. The study and application of 7-hydroxycoumarins continue to be a subject of interest among researchers due to their promising biological activities and structural diversity.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

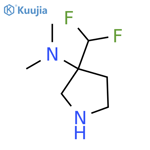

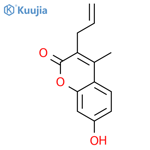

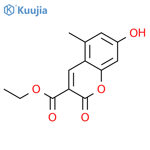

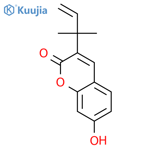

|

3-Allyl-7-hydroxy-4-methyl-2H-chromen-2-one | 26481-13-0 | C13H12O3 |

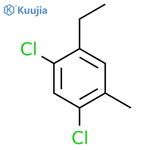

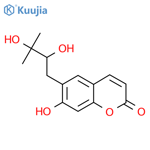

|

Peucedanol | 46992-81-8 | C14H16O5 |

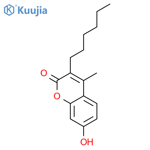

|

3-Hexyl-7-hydroxy-4-methyl-2H-chromen-2-one | 109565-17-5 | C16H20O3 |

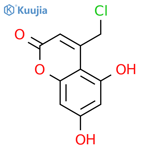

|

4-(Chloromethyl)-5,7-dihydroxy-2H-chromen-2-one | 809234-33-1 | C10H7ClO4 |

|

Ethyl 7-hydroxy-5-methyl-2-oxo-2H-chromene-3-carboxylate | 52400-12-1 | C13H12O5 |

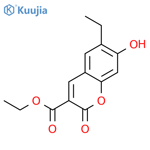

|

Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate | 84165-75-3 | C14H14O5 |

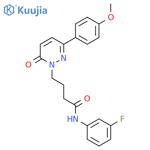

|

(+)-Peusedanol | 20516-23-8 | C14H16O5 |

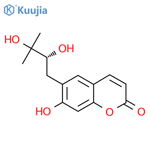

|

Umckalin | 43053-62-9 | C11H10O5 |

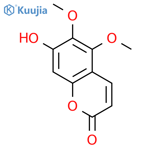

|

7-Hydroxy-3-(1,1-dimethylprop-2-enyl)coumarin | 56881-08-4 | C14H14O3 |

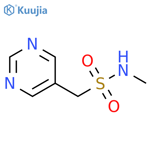

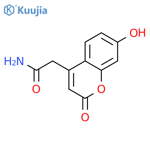

|

2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetamide | 101999-45-5 | C11H9NO4 |

Verwandte Literatur

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

Empfohlene Lieferanten

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte